molecular formula C4H8N2 B1267694 Cyclopropanecarboximidamide CAS No. 54070-74-5

Cyclopropanecarboximidamide

Cat. No. B1267694
CAS RN: 54070-74-5
M. Wt: 84.12 g/mol
InChI Key: FXFPOKGPAPEJNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Cyclopropane derivatives are synthesized through various methods, including stereoselective cyclopropanation reactions, which are pivotal in organic chemistry for introducing cyclopropane subunits into molecules. These reactions can be classified into halomethylmetal-mediated cyclopropanation, transition metal-catalyzed decomposition of diazo compounds, and nucleophilic addition-ring closure sequences, highlighting the versatility and complexity in synthesizing cyclopropane derivatives (Lebel et al., 2003). The development of asymmetric cyclopropanation reactions has also been significant, allowing for the creation of enantiomerically enriched cyclopropane compounds, critical for biological applications (Bartoli et al., 2014).

Molecular Structure Analysis

Cyclopropane derivatives exhibit unique molecular structures characterized by the strain inherent to their small ring structure. This strain impacts their reactivity and stability, making them subjects of extensive study in both physical and organic chemistry. The synthesis and structural analysis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid provide detailed insights into the molecular structure of cyclopropane derivatives, showcasing the influence of the cyclopropane ring on molecular conformation and bonding (Abele et al., 1999).

Chemical Reactions and Properties

Cyclopropanes are known for their diverse chemical reactions, owing to the cyclopropane ring's strain and electronic properties. They undergo various transformations, such as ring expansion and cycloaddition reactions, which are fundamental in synthetic chemistry for constructing complex molecules (Carson & Kerr, 2009). The electrochemical synthesis of cyclopropanes offers a systematic approach to generating cyclopropanes through both cathodic and anodic processes, highlighting the methodological diversity in synthesizing these compounds (Elinson et al., 1996).

Physical Properties Analysis

The physical properties of cyclopropanes, such as their bond angles, bond lengths, and the coplanarity of the carbon atoms in the ring, significantly influence their stability and reactivity. The cyclopropane ring's unique properties are exploited in medicinal chemistry for their biological relevance and in synthetic chemistry for the creation of new compounds with desired physical and chemical characteristics (Talele, 2016).

Chemical Properties Analysis

Cyclopropanes exhibit a wide range of chemical properties, including reactivity towards nucleophiles and electrophiles, owing to the high strain and enhanced π-character of the C-C bonds. These properties make cyclopropanes versatile intermediates in organic synthesis, enabling the construction of complex molecules with diverse functionalities (Wu et al., 2018).

Scientific Research Applications

1. Versatility in Preclinical/Clinical Drug Molecules

Cyclopropanecarboximidamide, through its cyclopropyl fragment, plays a crucial role in transitioning drug candidates from preclinical to clinical stages. The cyclopropane ring has unique features like coplanarity of carbon atoms, shorter and stronger C-C and C-H bonds, enhancing the potency of drugs while reducing off-target effects (Talele, 2016).

2. Diverse Biological Activities

Cyclopropane derivatives exhibit a broad spectrum of biological properties. These include enzyme inhibition and activities like insecticidal, antifungal, herbicidal, antimicrobial, antibiotic, antibacterial, antitumor, and antiviral (Salaün, 2000).

3. Medicinal Chemistry: N-cyclopropylation

In medicinal chemistry, cyclopropanes offer unique spatial and electronic features with high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent demonstrates the importance of nitrogenated compounds in pharmaceuticals (Gagnon et al., 2007).

4. Synthetic Chemistry: Stereoselective Cyclopropanation

Cyclopropanes serve as versatile intermediates in the synthesis of more complex compounds. Advances in the enantioselective synthesis of cyclopropanes have been significant, particularly in the context of creating insecticides and other complex molecules (Lebel et al., 2003).

5. Biosynthesis of Natural Products

Cyclopropanes, found in various natural products with antibiotic and antitumor properties, play a crucial role in their biological activities. Studies on the biosynthesis of these compounds provide insight into their therapeutic potential and enzyme catalysis (Thibodeaux et al., 2012).

6. Conformational Restriction in Bioactive Compounds

The cyclopropane ring effectively restricts the conformation of biologically active compounds, improving activity and aiding in understanding bioactive conformations. This approach has been used in the development of histamine analogues (Kazuta et al., 2002).

7. Drug Design and Lead Compounds

Cyclopropanes are pivotal in medicinal chemistry, serving as lead compounds in drug design. Techniques for the synthesis of cyclopropane-containing compounds aid in creating drug candidates fitting desirable chemical space (Chawner et al., 2017).

8. Natural Product Synthesis

Cyclopropanes play a key role in the total synthesis of natural products. The use of novel synthetic methodologies to construct highly functionalized cyclopropanes demonstrates their importance in organic chemistry (Chen et al., 2012).

9. Synthesis of Heterocyclic Compounds

Activated cyclopropanes facilitate the construction of heterocyclic compounds, which are important in both diversity- and target-oriented synthetic approaches. These methods are useful in natural product synthesis (Carson & Kerr, 2009).

10. Functionalization of Cyclopropanes

The functionalization of cyclopropanes is a significant research topic due to their presence in molecules with diverse biological properties. Recent methods focus on the catalytic and asymmetric direct functionalization of these compounds (Dian & Marek, 2018).

properties

IUPAC Name

cyclopropanecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c5-4(6)3-1-2-3/h3H,1-2H2,(H3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFPOKGPAPEJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968910
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarboximidamide

CAS RN

54070-74-5
Record name Cyclopropanecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
L Yu, M Wang, P Li, L Wang - Applied Organometallic …, 2012 - Wiley Online Library
… that benzimidamide and cyclopropanecarboximidamide exhibited higher … or cyclopropanecarboximidamide, or 2-bromo-4-methoxybenzoic acid with …
Number of citations: 40 onlinelibrary.wiley.com
X Yu, Y Zhou, X Ma, Q Song - Chemical Communications, 2019 - pubs.rsc.org
… Aside from the aromatic amides, the use of cyclopropanecarboximidamide 1n in this transformation was also successful, leading to the formation of 2,4-dicyclopropyl-1,3,5-triazine 3n in …
Number of citations: 29 pubs.rsc.org
T Xie, YW Zhang, LL Liu, ZL Shen, TP Loh… - Chemical …, 2018 - pubs.rsc.org
We present a Ag(I)/Co(II) co-catalyzed tandem fragmentation and recombination reaction commencing from detachable nonaflates and amidines. This catalytic method offers a unique …
Number of citations: 19 pubs.rsc.org
JY Lee, HB Jalani, JH Jeong - Journal of Heterocyclic …, 2023 - Wiley Online Library
We have described herein a metal‐free one‐pot synthesis of indolizin‐1‐yl‐pyrimidines from ethyl 3‐(3‐ethoxy‐3‐oxopropanoyl) indolizine‐1‐carboxylate, DMF‐DMA and amidines. …
Number of citations: 2 onlinelibrary.wiley.com
L Zheng, X Zou, X Yang, L Deng… - Advanced Synthesis & …, 2023 - Wiley Online Library
… Moreover, alkyl amidines such as formimidamide, acetimidamide and cyclopropanecarboximidamide, were suitable to this transformation and provided the corresponding …
Number of citations: 2 onlinelibrary.wiley.com
TR Roose, HD Preschel… - … A European Journal, 2023 - Wiley Online Library
… In addition, reaction of 2-phenoxyacetimidamide (3h) and cyclopropanecarboximidamide (3i) gave the corresponding heterocycles 4ah and 4ai in moderate to good yield. Subsequently…
M Jiang, Q Nie, M Cai - Synthetic Communications, 2019 - Taylor & Francis
… inner walls of MCM-41 and not from the leached gold species in the solution, we carried out the cyclization reaction of 3-phenylpropiolaldehyde 1a and cyclopropanecarboximidamide …
Number of citations: 6 www.tandfonline.com
R Ranjbar-Karimi, A Karbakhsh-Ravari… - Journal of the Iranian …, 2017 - Springer
In this paper, site reactivity of amidoximes with pentafluoropyridine under basic conditions in dry CH 3 CN was investigated. The aromatic nucleophilic substitution of pentafluoropyridine …
Number of citations: 7 link.springer.com
W Guo, M Zhao, W Tan, L Zheng, K Tao… - Asian Journal of …, 2018 - Wiley Online Library
… For instance, cyclopropanecarboximidamide hydrochloride and acetimidamide hydrochloride were compatible in this transformation, thus providing 4 k and 4 l, respectively, in moderate …
Number of citations: 12 onlinelibrary.wiley.com
F Li, C Wang, Y Xu, Z Zhao, J Su, C Luo, Y Ning, Z Li… - Molecular …, 2021 - Elsevier
Background 1,3,5-triazines are important bioactive compounds that have been extensively studied in organic chemistry. In this work, a green and efficient process for the synthesis of …
Number of citations: 11 www.sciencedirect.com

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